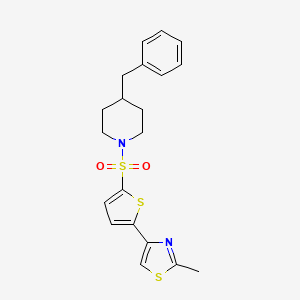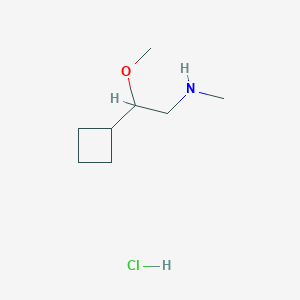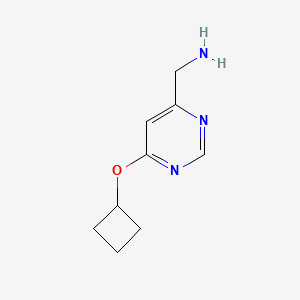![molecular formula C13H12F3NO3 B2538276 3-{(E)-1-[4-(trifluoromethoxy)anilino]ethylidene}dihydro-2(3H)-furanone CAS No. 866132-73-2](/img/structure/B2538276.png)
3-{(E)-1-[4-(trifluoromethoxy)anilino]ethylidene}dihydro-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-{(E)-1-[4-(trifluoromethoxy)anilino]ethylidene}dihydro-2(3H)-furanone is a derivative of furanone, a class of organic compounds characterized by a 2(3H)-furanone ring structure. Furanones are known for their diverse applications, including their use in food, tobacco, and as pharmaceutical intermediates. The specific compound is likely to possess unique properties due to the presence of the trifluoromethoxy group and the anilino substituent, which could influence its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of furanone derivatives, such as the one described, can be achieved through various synthetic routes. One such method is the sequential hydroacyloxylation-Mizoroki-Heck reactions of iodoalkynes, as outlined in the first paper. This approach allows for the stereoselective synthesis of E-3-(arylmethylidene)-5-(alkyl/aryl)-2(3H)-furanones. The process involves the regioselective addition of β-aryl acrylic acids to iodoacetylenes, followed by a stereoselective Mizoroki-Heck reaction to yield the E-2(3H)-furanones . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Chemical Reactions Analysis
Furanones can participate in various chemical reactions due to their reactive carbonyl group and the potential for nucleophilic addition at the double bond of the furanone ring. The presence of substituents such as the trifluoromethoxy group could enhance the electrophilic character of the carbonyl, while the anilino group might participate in interactions with nucleophiles or bases. The papers provided do not discuss the specific chemical reactions of this compound, but the general reactivity of furanones suggests that such compounds could be versatile intermediates in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of furanones are influenced by their molecular structure. The presence of different substituents can affect properties such as boiling point, melting point, solubility, and stability. For instance, the introduction of a trifluoromethoxy group could increase the compound's lipophilicity and potentially its volatility, while the anilino group might contribute to its ability to form hydrogen bonds. The second paper discusses the characterization of a different furanone derivative, which was analyzed using IR, 13C NMR, and GC/MS techniques . Similar analytical methods would be applicable for the characterization of the compound to determine its physical and chemical properties.
Applications De Recherche Scientifique
Chemical Recycling of Poly(ethylene terephthalate)
This study discusses the chemical recycling of poly(ethylene terephthalate) (PET) from post-consumer soft-drink bottles using hydrolysis in either an alkaline or acid environment to recover pure terephthalic acid monomer. This process is relevant because furanone derivatives can sometimes be involved in polymer synthesis and recycling processes (Karayannidis & Achilias, 2007).
Bioethylene Production from Ethanol
This study reviews the production of bioethylene via dehydration of bioethanol, an alternative to fossil-based ethylene production. Furan derivatives, similar to the compound , could potentially be involved in such processes as intermediates or catalysts (Mohsenzadeh, Zamani, & Taherzadeh, 2017).
Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals
This review focuses on the Diels-Alder reactions of furfural derivatives, which are crucial for producing polymers, biofuels, and chemicals from renewable resources. Given the structural similarities, 3-{(E)-1-[4-(trifluoromethoxy)anilino]ethylidene}dihydro-2(3H)-furanone could potentially engage in similar cycloaddition reactions, highlighting its relevance in green chemistry applications (Galkin & Ananikov, 2021).
Exploration of Porous Metal–Organic Frameworks for Gas Separation
Metal–organic frameworks (MOFs) have shown promise for gas separation and purification due to their unique pore structures. Furan derivatives, including possibly the compound , could be used in the synthesis of MOFs or as functionalizing agents to enhance their gas separation capabilities (Lin et al., 2017).
Self-Healing Polymers Based on Thermally Reversible Diels–Alder Chemistry
This review discusses self-healing polymeric materials that employ furan groups, such as the one present in the compound of interest, in thermally reversible Diels–Alder reactions. These materials demonstrate removability and remendability, indicating potential applications in the development of high-performance self-healing polymers (Liu & Chuo, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
(3E)-3-[1-[4-(trifluoromethoxy)anilino]ethylidene]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3/c1-8(11-6-7-19-12(11)18)17-9-2-4-10(5-3-9)20-13(14,15)16/h2-5,17H,6-7H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNHWPIRPQJPTQ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCOC1=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/CCOC1=O)/NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2538193.png)


![2-Hydroxybicyclo[3.3.1]nonan-9-one](/img/structure/B2538198.png)
![(2-Fluorophenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2538200.png)

![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2538203.png)


![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2538207.png)
![N-(2-carbamoylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2538210.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2538211.png)

![11-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2538215.png)